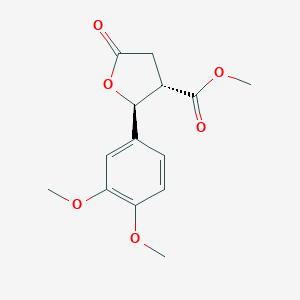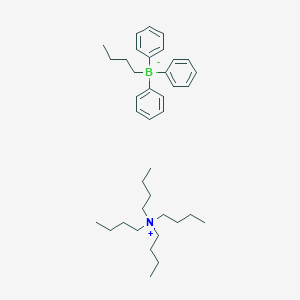![molecular formula C19H22N2O B220966 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamide derivatives and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act on the central nervous system to reduce pain and fever.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of oxidative stress. It has also been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and the need for further research to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, including its use in the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are also needed to determine its efficacy and safety in humans. Additionally, research could focus on the development of new synthetic methods for 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide and the exploration of its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(piperidin-1-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product.
Applications De Recherche Scientifique
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-16-7-3-1-4-8-16)20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) |
Clé InChI |
JKLHVPOVQPNOLM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)